molecular formula C17H11N3O3S B2402466 Methyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate CAS No. 887902-68-3

Methyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2402466
CAS No.: 887902-68-3
M. Wt: 337.35
InChI Key: IXDRSSLUFZPDIC-UHFFFAOYSA-N
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Description

Methyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a methyl ester group, a cyanobenzamido group, and a benzo[d]thiazole core.

Preparation Methods

The synthesis of Methyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Methyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an antimicrobial and antiviral agent due to the biological activity of the benzothiazole core.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given the cytotoxic properties of benzothiazole derivatives.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Methyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. For example, it may inhibit topoisomerase enzymes, leading to DNA damage and cell death. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its cytotoxic effects .

Comparison with Similar Compounds

Methyl 2-(4-cyanobenzamido)benzo[d]thiazole-6-carboxylate can be compared with other benzothiazole derivatives such as:

The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-[(4-cyanobenzoyl)amino]-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O3S/c1-23-16(22)12-6-7-13-14(8-12)24-17(19-13)20-15(21)11-4-2-10(9-18)3-5-11/h2-8H,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDRSSLUFZPDIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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